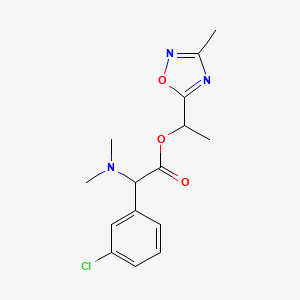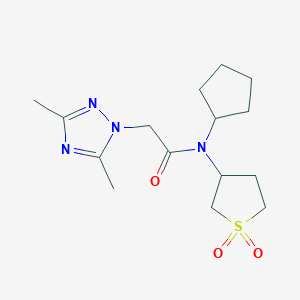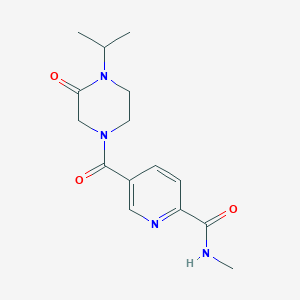![molecular formula C10H10Cl2N2O4S2 B6966685 2,5-dichloro-N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]thiophene-3-sulfonamide](/img/structure/B6966685.png)
2,5-dichloro-N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]thiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]thiophene-3-sulfonamide is a synthetic organic compound that features a thiophene ring substituted with chlorine atoms and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]thiophene-3-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Chlorination: The thiophene ring is then chlorinated using reagents such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) under controlled conditions.
Sulfonamide Formation: The chlorinated thiophene is reacted with a sulfonamide precursor, such as chlorosulfonic acid (HSO3Cl), to introduce the sulfonamide group.
Attachment of the Pyrrolidinyl Group: The final step involves the reaction of the intermediate with 2,5-dioxopyrrolidin-1-yl ethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the sulfonamide group, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, or other peroxides under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like ether or THF.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Thiophene derivatives with substituted nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinally, compounds with similar structures have been investigated for their antimicrobial and anticancer properties. This compound could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]thiophene-3-sulfonamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to bind to active sites of enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichlorothiophene: Lacks the sulfonamide and pyrrolidinyl groups, making it less versatile.
N-(2,5-Dioxopyrrolidin-1-yl)thiophene-3-sulfonamide: Similar but without the chlorine substitutions, potentially altering its reactivity and applications.
Thiophene-3-sulfonamide: A simpler structure that may not offer the same range of chemical modifications.
Uniqueness
2,5-Dichloro-N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]thiophene-3-sulfonamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
2,5-dichloro-N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O4S2/c11-7-5-6(10(12)19-7)20(17,18)13-3-4-14-8(15)1-2-9(14)16/h5,13H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHQQEJCXZNUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCNS(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-Fluoro-4-methylphenyl)-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6966604.png)
![3-(methoxymethyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6966610.png)
![3-(2-Methoxyphenyl)-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6966615.png)
![4-[(5-methyl-1,2-oxazol-3-yl)methyl]-N-(1-methylsulfonylpropan-2-yl)piperazine-1-carboxamide](/img/structure/B6966619.png)
![4-(4-ethoxy-6-methylpyrimidin-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B6966627.png)
![3-[(1-Butyl-4,5-dimethylimidazol-2-yl)sulfonylmethyl]-2-chloropyridine](/img/structure/B6966632.png)
![N-[(1-acetylpiperidin-3-yl)methyl]-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide](/img/structure/B6966635.png)
![[3-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B6966649.png)




![1-Benzyl-3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-1-methylurea](/img/structure/B6966672.png)
![Potassium;1-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate](/img/structure/B6966675.png)
